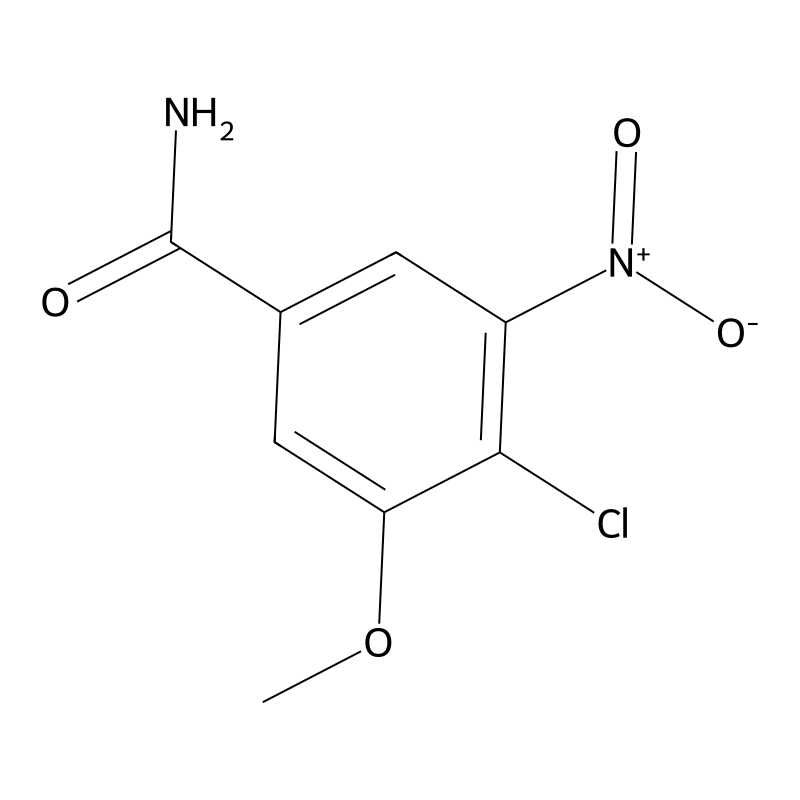4-Chloro-3-methoxy-5-nitrobenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Chloro-3-methoxy-5-nitrobenzamide is an organic compound characterized by a benzene ring substituted with a chlorine atom, a methoxy group, and a nitro group, along with an amide functional group. Its molecular formula is and it has a molar mass of approximately 217.62 g/mol. This compound typically appears as a light yellow crystalline solid and exhibits notable chemical properties due to the specific arrangement of its substituents on the aromatic ring.
As information on CMNB is scarce, it's best to handle it with caution assuming it might share properties of other nitroaromatic compounds. These can include:
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
- Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.
- Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions- Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
- Nucleophiles: Amines, thiols.
- Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products- Reduction Product: 4-Chloro-3-methoxy-5-aminobenzamide.
- Substitution Products: Various derivatives depending on the nucleophile used.
- Hydrolysis Products: 4-Chloro-3-methoxy-5-nitrobenzoic acid and ammonia.
- Reduction Product: 4-Chloro-3-methoxy-5-aminobenzamide.
- Substitution Products: Various derivatives depending on the nucleophile used.
- Hydrolysis Products: 4-Chloro-3-methoxy-5-nitrobenzoic acid and ammonia.
4-Chloro-3-methoxy-5-nitrobenzamide has been investigated for its potential biological activities. It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro and methoxy groups influence the compound’s binding affinity and specificity. Studies have suggested its potential use in enzyme inhibition and protein-ligand interactions.
The synthesis of 4-Chloro-3-methoxy-5-nitrobenzamide typically involves nitration of 4-chloro-3-methoxybenzamide. The process can be summarized as follows:
- Nitration Reaction: 4-Chloro-3-methoxybenzamide is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure selective introduction of the nitro group.
- Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure 4-Chloro-3-methoxy-5-nitrobenzamide.
In industrial settings, large-scale nitration processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems.
4-Chloro-3-methoxy-5-nitrobenzamide serves multiple purposes in scientific research:
- Chemistry: Acts as a building block for synthesizing more complex molecules and is utilized in various organic synthesis reactions.
- Biology: Investigated for its potential biological activities, particularly in enzyme inhibition studies.
- Industry: Used in producing specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Studies on interaction mechanisms reveal that 4-Chloro-3-methoxy-5-nitrobenzamide can interact with various biomolecules, potentially affecting enzyme activity or receptor binding. The specific interactions depend on both the structural characteristics of the compound and the target molecules involved. These interactions may involve hydrogen bonding and hydrophobic effects, contributing to its biological activity.
Several compounds share structural similarities with 4-Chloro-3-methoxy-5-nitrobenzamide:
| Compound Name | Unique Features |
|---|---|
| 4-Chloro-3-methoxybenzoic acid | Lacks the amide group; different reactivity profile |
| 4-Chloro-3-methoxy-5-nitrobenzoic acid | Hydrolysis product; different biological activity |
| 4-Chloro-3-nitrobenzamide | Lacks methoxy group; affects solubility and reactivity |
| 4-Methoxy-3-nitrobenzamide | Contains methoxy but lacks chlorine; different properties |
| 4-Chloro-3-methoxybenzamide | Precursor in nitration reaction; distinct applications |
Uniqueness
The uniqueness of 4-Chloro-3-methoxy-5-nitrobenzamide lies in its combination of electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the benzene ring. This specific arrangement imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications. The interplay between these functional groups allows for unique reactivity patterns not observed in its analogs.








